molecular formula C8H15AlCl4N2 B1591363 1-Butyl-3-methylimidazolium tetrachloroaluminate CAS No. 80432-09-3

1-Butyl-3-methylimidazolium tetrachloroaluminate

Cat. No.: B1591363
CAS No.: 80432-09-3
M. Wt: 308 g/mol
InChI Key: PNOZWIUFLYBVHH-UHFFFAOYSA-J
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Description

1-Butyl-3-methylimidazolium tetrachloroaluminate is an ionic liquid with the chemical formula C8H15AlCl4N2. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. This compound is part of a broader class of ionic liquids that have garnered significant interest in various scientific and industrial applications due to their environmentally friendly nature and versatility .

Preparation Methods

1-Butyl-3-methylimidazolium tetrachloroaluminate can be synthesized by reacting 1-butyl-3-methylimidazolium chloride with aluminum chloride hexahydrate . The reaction typically occurs under controlled conditions to ensure the formation of the desired ionic liquid. The general reaction is as follows:

1-Butyl-3-methylimidazolium chloride+Aluminum chloride hexahydrate1-Butyl-3-methylimidazolium tetrachloroaluminate\text{1-Butyl-3-methylimidazolium chloride} + \text{Aluminum chloride hexahydrate} \rightarrow \text{this compound} 1-Butyl-3-methylimidazolium chloride+Aluminum chloride hexahydrate→1-Butyl-3-methylimidazolium tetrachloroaluminate

Industrial production methods often involve microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the compound .

Chemical Reactions Analysis

1-Butyl-3-methylimidazolium tetrachloroaluminate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of alcohols, ethers, and benzene under controlled temperatures and pressures to achieve the desired products.

Scientific Research Applications

1-Butyl-3-methylimidazolium tetrachloroaluminate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Butyl-3-methylimidazolium tetrachloroaluminate exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in the alkylation of benzene, it helps in the formation of the alkylbenzene product by stabilizing the carbocation intermediate .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;tetrachloroalumanuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.Al.4ClH/c1-3-4-5-10-7-6-9(2)8-10;;;;;/h6-8H,3-5H2,1-2H3;;4*1H/q+1;+3;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOZWIUFLYBVHH-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[Al-](Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15AlCl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586924
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium tetrachloroalumanuide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80432-09-3
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium tetrachloroalumanuide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium tetrachloroaluminate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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